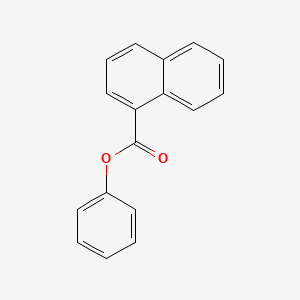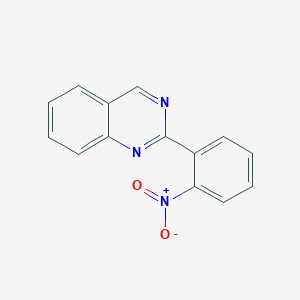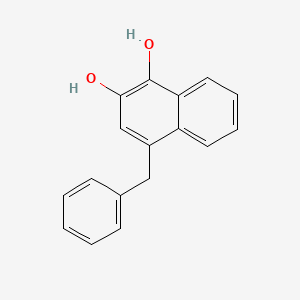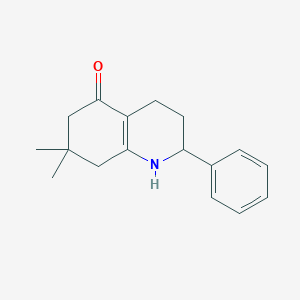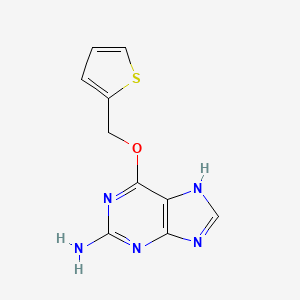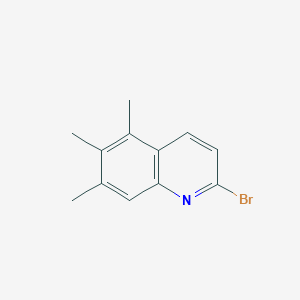
2-Bromo-5,6,7-trimethylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5,6,7-trimethylquinoline is a quinoline derivative with the molecular formula C12H12BrN and a molecular weight of 250.13 g/mol . This compound is characterized by the presence of a bromine atom at the second position and three methyl groups at the fifth, sixth, and seventh positions on the quinoline ring. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5,6,7-trimethylquinoline can be achieved through various methods. One common approach involves the bromination of 5,6,7-trimethylquinoline using bromine in the presence of a suitable solvent such as nitrobenzene . The reaction typically requires heating to facilitate the substitution of a hydrogen atom with a bromine atom at the second position.
Industrial Production Methods: Industrial production of quinoline derivatives often employs large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-5,6,7-trimethylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction Reactions: Reduction of the quinoline ring can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are utilized.
Major Products:
Substitution: Formation of various substituted quinolines.
Oxidation: Production of quinoline N-oxides.
Reduction: Generation of dihydroquinoline derivatives.
Applications De Recherche Scientifique
2-Bromo-5,6,7-trimethylquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-5,6,7-trimethylquinoline involves its interaction with specific molecular targets. The bromine atom and methyl groups on the quinoline ring influence its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
- 4-Bromo-2,6,8-trimethylquinoline
- 4-Bromo-2,5,7-trimethylquinoline
- 2,6,7-Trimethylquinoline
Comparison: 2-Bromo-5,6,7-trimethylquinoline is unique due to the specific positioning of the bromine atom and methyl groups, which can significantly impact its chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C12H12BrN |
|---|---|
Poids moléculaire |
250.13 g/mol |
Nom IUPAC |
2-bromo-5,6,7-trimethylquinoline |
InChI |
InChI=1S/C12H12BrN/c1-7-6-11-10(9(3)8(7)2)4-5-12(13)14-11/h4-6H,1-3H3 |
Clé InChI |
IOXJUPSSRWMQMO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=CC(=N2)Br)C(=C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


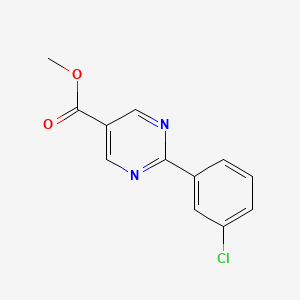
![7-Methoxyspiro[chroman-2,1'-cyclohexan]-4-one](/img/structure/B11863318.png)

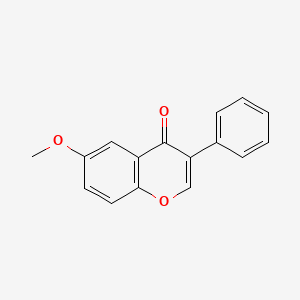
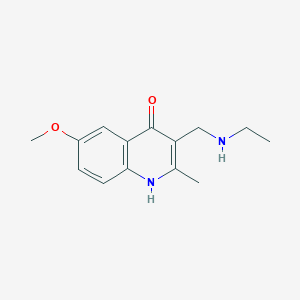
![Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11863342.png)
